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molecular formula C7H4ClN3S B8703579 2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole

2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole

Cat. No. B8703579
M. Wt: 197.65 g/mol
InChI Key: ANNHMBIIZDHQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912338B2

Procedure details

To a mixture of 5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine (5.5 g, 30.9 mmol) and copper powder (0.335 g, 5.27 mmol), in a mixture of glacial acetic acid (93 mL) and concentrated hydrochloric acid (19 mL) at 0° C., was added dropwise a solution of sodium nitrite (10.67 g, 154.6 mmol) dissolved in water (13 mL). The reaction mixture was then allowed to warm to 23° C. overnight. The reaction mixture was diluted with 300 g of ice, resulting in an emulsion, and extracted with dichloromethane (3×200 mL). The emulsion was then passed through a medium porosity scintered glass funnel containing celite. The cake was stirred and washed well with chloroform. The filtrate was combined with the organic extracts. The organic phase was dried over MgSO4 and concentrated to dryness to give the title compound as a yellow solid (4.42 g, 72%): 1H NMR (300 MHz, CDCl3) δ 9.08 (br s, 1H), 8.78 (br s, 1H), 8.29 (dt, J=8, 2 Hz, 1H), 7.49 (dd, J=8, 5 Hz, 1H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.335 g
Type
catalyst
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
10.67 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:11][C:10](N)=[N:9][N:8]=2)[CH:2]=1.C(O)(=O)C.[ClH:17].N([O-])=O.[Na+]>O.[Cu]>[Cl:17][C:10]1[S:11][C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[N:8][N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NN=C(S1)N
Name
copper
Quantity
0.335 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
19 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10.67 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Five
Name
ice
Quantity
300 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The cake was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an emulsion
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL)
ADDITION
Type
ADDITION
Details
containing celite
WASH
Type
WASH
Details
washed well with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=NN1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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